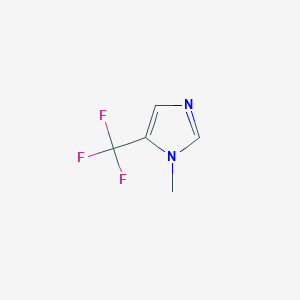
1H-Imidazole, 1-methyl-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-methyl-5-(trifluoromethyl)- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of a trifluoromethyl group enhances its reactivity and stability, making it a significant compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the reaction of N-(3-amino-5-(trifluoromethyl)phenyl)trifluoroacetamide with ammonium chloride in ethanol, followed by the addition of methylglyoxal and formaldehyde. The reaction mixture is stirred, heated, and then treated with sodium hydroxide to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and solvent extraction to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 1-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group, with its strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a blue shift in photoluminescent emission, making it useful in optoelectronic applications .
Comparison with Similar Compounds
- 2-Methyl-4-trifluoromethyl-1H-imidazole
- 3-(5-Methyl-1H-tetrazol-1-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline
Comparison: Compared to these similar compounds, 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its reactivity and stability, making it more suitable for certain applications, such as in OLED technology and pharmaceutical synthesis .
Properties
CAS No. |
81769-70-2 |
|---|---|
Molecular Formula |
C5H5F3N2 |
Molecular Weight |
150.10 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H5F3N2/c1-10-3-9-2-4(10)5(6,7)8/h2-3H,1H3 |
InChI Key |
VIJYUPDQSPUVCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



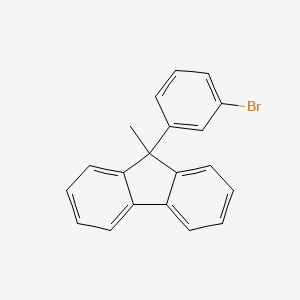
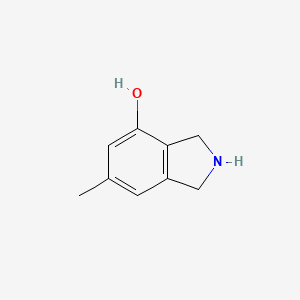

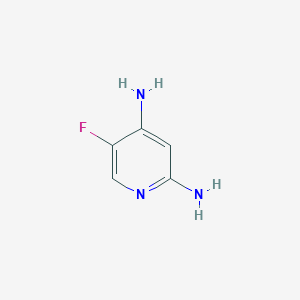
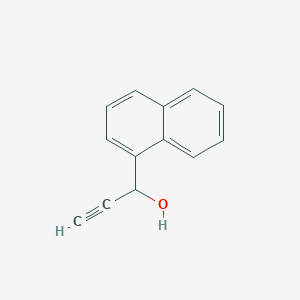
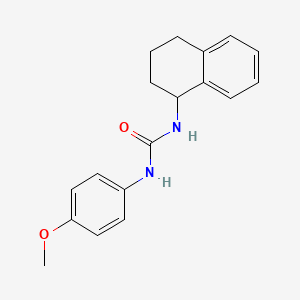
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
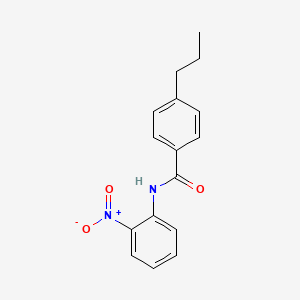
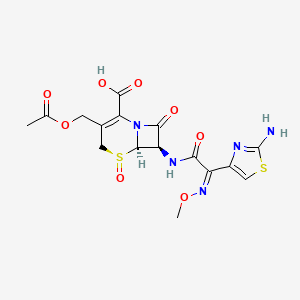
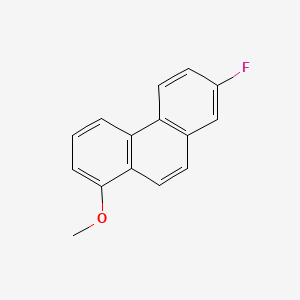
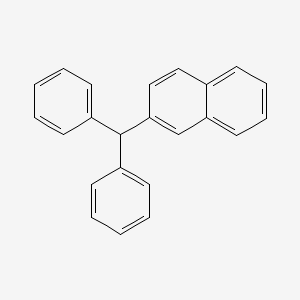
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
